

Application Notes and Protocols for Protein Labeling using TCO-PEG8-amine

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Compound of Interest		
Compound Name:	TCO-PEG8-amine	
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Introduction

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine. This reaction is characterized by exceptionally fast kinetics, high specificity, and the ability to proceed in complex biological media without the need for a catalyst.[1]

TCO-PEG8-amine is a versatile reagent that facilitates the introduction of a TCO moiety onto a biomolecule. It features a TCO group for bioorthogonal ligation, a primary amine for conjugation to various functional groups, and an eight-unit polyethylene glycol (PEG8) spacer. The hydrophilic PEG8 linker enhances solubility, reduces aggregation, and minimizes steric hindrance.[2][3]

These application notes provide detailed protocols for the labeling of proteins with **TCO-PEG8-amine** and subsequent ligation with tetrazine-containing molecules.

Principle of the Reaction

The protein labeling strategy involves a two-step process:



- Protein Modification with TCO-PEG8-NHS Ester: In this step, the primary amine of **TCO-PEG8-amine** is typically first converted to an N-hydroxysuccinimidyl (NHS) ester. This amine-reactive TCO-PEG8-NHS ester is then used to label the protein. The NHS ester reacts with primary amines on the protein, primarily the ε-amino group of lysine residues and the N-terminus, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7-9).[4]
- Bioorthogonal Ligation with Tetrazine: The TCO-labeled protein is then reacted with a
 molecule containing a tetrazine group. The IEDDA reaction between the TCO and tetrazine
 proceeds rapidly and specifically to form a stable dihydropyridazine linkage, effectively
 conjugating the tetrazine-containing molecule to the protein.[1] This reaction is irreversible
 and releases nitrogen gas as the only byproduct.

Data Presentation

TCO-PEG8-amine Specifications

Property	Value	Reference
Chemical Formula	C27H52N2O10	[5]
Molecular Weight	564.7 g/mol	[5]
Purity	≥95%	[2]
Solubility	DMSO, DCM, DMF	[5]
Storage	-20°C. TCO compounds are not recommended for long-term storage due to potential isomerization.	[5]

Degree of Labeling (DOL) of Antibodies with TCO-PEG-NHS Ester

The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be controlled by adjusting the molar excess of the TCO-PEG-NHS ester.



Antibody	Molar Excess of TCO-NHS Ester	Resulting DOL	Reference
anti-c-myc	5	Not specified, but activity maintained	[6]
anti-c-myc	10	Increased labeling, decreased activity	[6]
anti-c-myc	15	Higher labeling, further decreased activity	[6]
5F7 sdAb	2	Not specified, successful labeling	[7]
2Rs15d sdAb	1.2	~85% modified (1 TCO), ~15% modified (2 TCOs)	[8]

Second-Order Rate Constants for TCO-Tetrazine Ligation

The reaction between TCO and tetrazine is exceptionally fast. The rate is dependent on the specific structures of the TCO and tetrazine derivatives.



TCO Derivative	Tetrazine Derivative	Second-Order Rate Constant (k ₂) (M ⁻¹ s ⁻¹)	Conditions	Reference
TCO	3,6-di-(2-pyridyl)- s-tetrazine	~2,000	Methanol/Water (9:1), 25°C	[9]
TCO	Unspecified	up to 1 x 10 ⁶	Not specified	[1]
тсо	3,6-diphenyl- 1,2,4,5-tetrazine	3.6	Methanol, ambient temperature	[10]
тсо	3,6-di(pyridin-2- yl)-1,2,4,5- tetrazine	118	Methanol, ambient temperature	[10]
тсо	4-(1,2,4,5- Tetrazin-3- yl)benzoic acid	26,000	PBS, 37°C	[11]
a-TCO derivative	3,6-dipyridyl-s- tetrazinyl succinamic acid derivative	150,000 ± 8,000	PBS:MeOH (95:5), 25°C	[12]

Stability of TCO-Protein Conjugates

The stability of the TCO group is crucial for successful downstream applications. The primary degradation pathway is isomerization from the reactive trans-isomer to the unreactive cisisomer.



Conjugate	Storage Conditions	Stability	Reference
TCO-PEG3-modified goat IgG (DOL 17.2)	4°C for 4 weeks in PBS, pH 7.5	~10.5% loss of reactivity	[13]
TCO-PEG3-modified goat IgG (DOL 17.2)	-20°C for 4 weeks in PBS, pH 7.5	~7% loss of reactivity	[13]
a-TCO derivative	Room temperature for 1 week in MeOD	>99% stable	[12]
a-TCO derivative	Room temperature for 24 hours in D ₂ O-PBS (pD 7.4)	~90% stable	[12]
s-TCO	30°C for 3 days in methanol-d₄ or DMSO-d₅ (as AgNO₃ complex)	≥95% pure	[14]

Experimental Protocols

Protocol 1: Conversion of TCO-PEG8-amine to TCO-PEG8-NHS Ester

This protocol describes the synthesis of the amine-reactive TCO-PEG8-NHS ester from **TCO-PEG8-NHS** ester from **TCO-PEG8-NH**

Materials:

TCO-PEG8-amine

- N,N'-Disuccinimidyl carbonate (DSC)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Anhydrous sodium sulfate or magnesium sulfate



- Rotary evaporator
- Silica gel for column chromatography (optional)

Procedure:

- Dissolve TCO-PEG8-amine in anhydrous DCM or DMF.
- Add 1.1 equivalents of DSC and 1.5 equivalents of TEA or DIPEA to the solution.
- Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
- The crude TCO-PEG8-NHS ester can be purified by silica gel column chromatography if necessary.
- Store the purified TCO-PEG8-NHS ester under inert gas at -20°C.

Protocol 2: Labeling of Proteins with TCO-PEG8-NHS Ester

This protocol details the labeling of a protein with the prepared TCO-PEG8-NHS ester.

Materials:

- Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
- TCO-PEG8-NHS ester



- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Desalting column (e.g., Zeba[™] Spin Desalting Columns) or dialysis cassette

Procedure:

- Protein Preparation:
 - Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[4]
- TCO-PEG8-NHS Ester Stock Solution:
 - Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[4]
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
 [4]
 - Gently mix the reaction and incubate for 1 hour at room temperature or 2-4 hours at 4°C.
- Quenching the Reaction (Optional):
 - To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[4]
- Purification:
 - Remove the excess, unreacted TCO-PEG8-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
- Characterization:



- Determine the concentration of the TCO-labeled protein using a standard protein assay (e.g., BCA assay).
- The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.

Protocol 3: Bioorthogonal Ligation of TCO-labeled Protein with a Tetrazine-Fluorophore

This protocol describes the reaction of the TCO-labeled protein with a tetrazine-conjugated fluorophore.

Materials:

- TCO-labeled protein
- Tetrazine-fluorophore conjugate
- Reaction buffer (e.g., PBS, pH 7.4)

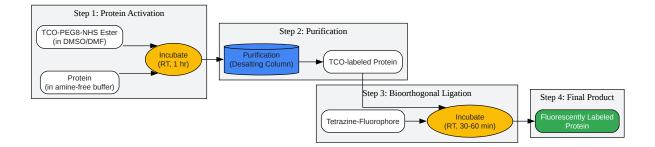
Procedure:

- · Reaction Setup:
 - Dissolve the TCO-labeled protein and the tetrazine-fluorophore in the reaction buffer.
 - A slight molar excess (1.1 to 1.5-fold) of the tetrazine-fluorophore is often used to ensure complete labeling of the TCO-protein.[9]
- Ligation Reaction:
 - Mix the TCO-labeled protein and the tetrazine-fluorophore solutions.
 - Incubate the reaction for 30-60 minutes at room temperature.[9] For less reactive pairs or lower concentrations, the incubation can be extended or performed at 37°C.
- Purification (Optional):



- If necessary, the labeled protein can be purified from the excess tetrazine-fluorophore using a desalting column or size-exclusion chromatography.
- Analysis:
 - The fluorescently labeled protein can be analyzed by various methods, including SDS-PAGE with fluorescence imaging, and UV-Vis spectroscopy to confirm labeling.

Mandatory Visualizations Experimental Workflow for Protein Labeling

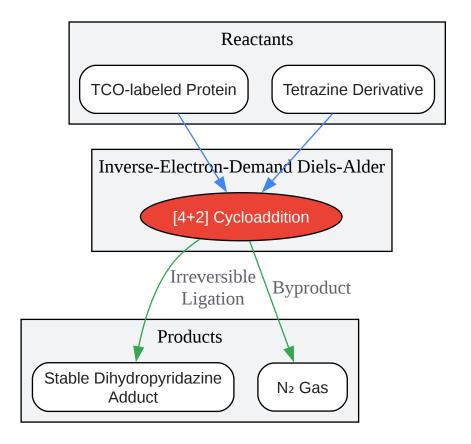


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Caption: Workflow for two-step protein labeling.

TCO-Tetrazine Ligation Signaling Pathway





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Methodological & Application





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